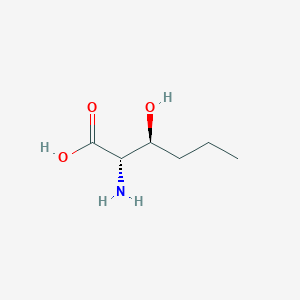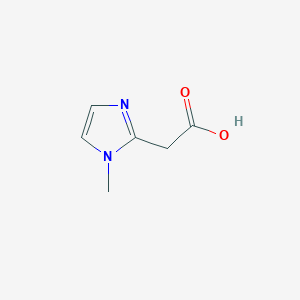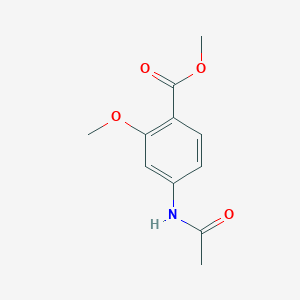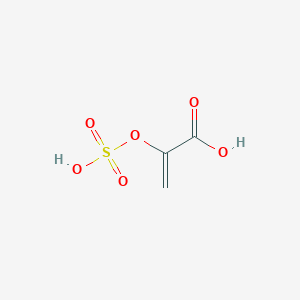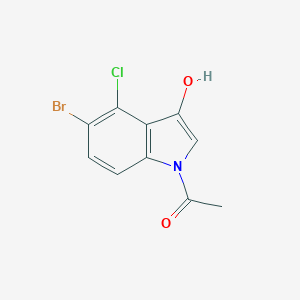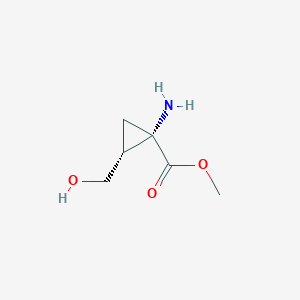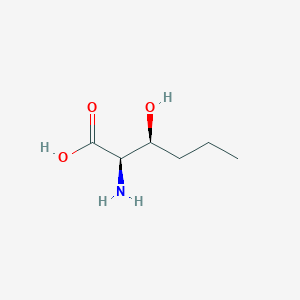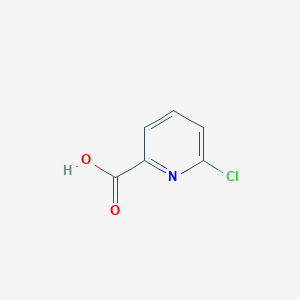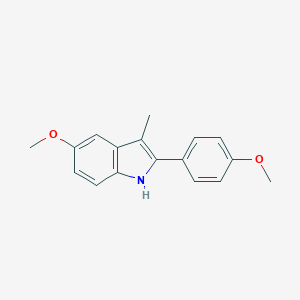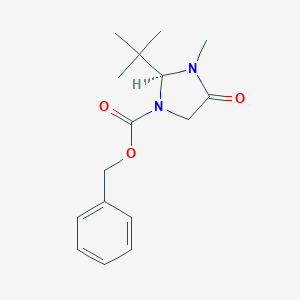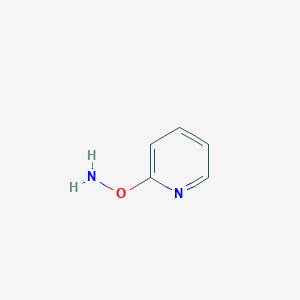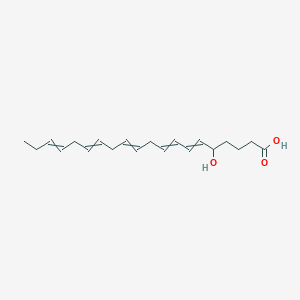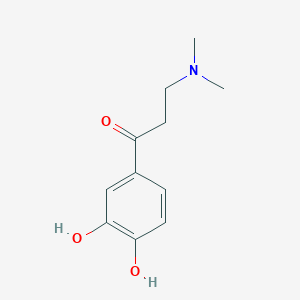
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one, also known as DMAP, is a chemical compound with potential applications in scientific research. It is a derivative of the natural product tyrosine and has been synthesized for various purposes in the laboratory. In
Wirkmechanismus
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one is believed to act as a nucleophile in organic reactions. It can also act as a proton acceptor in acid-catalyzed reactions. In addition, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has been shown to interact with metal ions, resulting in fluorescence emission.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one. However, it has been shown to have low toxicity in animal studies, indicating its potential for use in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for extended periods. However, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has limitations in terms of its solubility and reactivity. It may also require special handling due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one. One area of interest is the development of more efficient and sustainable synthesis methods. Another area of research is the exploration of 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one's potential as a fluorescent probe for the detection of metal ions. Additionally, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one's potential applications in biological systems, such as drug delivery and imaging, warrant further investigation.
Conclusion
In conclusion, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one, or 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one, is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Continued research on 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one may lead to new discoveries and applications in various fields of science.
Synthesemethoden
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one can be synthesized through a multistep process involving the reaction of tyrosine with various reagents. One such method involves the reaction of tyrosine with dimethylaminoethyl chloride to form N,N-dimethyltyrosine. This intermediate is then reacted with 3,4-dihydroxybenzaldehyde to form 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis for the preparation of various compounds. 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has also been used as a catalyst in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals. In addition, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
112744-61-3 |
|---|---|
Produktname |
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C11H15NO3/c1-12(2)6-5-9(13)8-3-4-10(14)11(15)7-8/h3-4,7,14-15H,5-6H2,1-2H3 |
InChI-Schlüssel |
FHLFDXGPBUQEJF-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)C1=CC(=C(C=C1)O)O |
Kanonische SMILES |
CN(C)CCC(=O)C1=CC(=C(C=C1)O)O |
Synonyme |
1-Propanone, 1-(3,4-dihydroxyphenyl)-3-(dimethylamino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



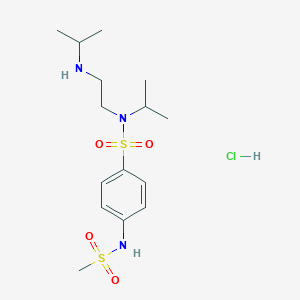
![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
